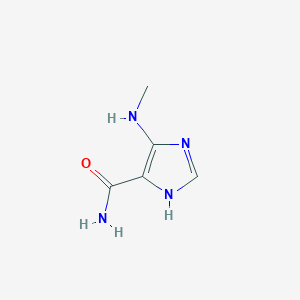
4-(methylamino)-1H-imidazole-5-carboxamide
説明
4-(methylamino)-1H-imidazole-5-carboxamide, also known as AICAR, is a synthetic nucleoside that has gained significant attention in the field of scientific research due to its potential therapeutic applications. AICAR is a cell-permeable activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.
科学的研究の応用
Mechanism of Action in Cells
4-(Methylamino)-1H-imidazole-5-carboxamide and its derivatives have been studied for their interaction with nucleic acids and cell DNA. One study investigated the mechanism of action of 5-(3,3-Dimethyl-1-triazeno)imidazole-4-carboxamide (DIC) in mammalian cells, observing that DIC was more lethal to cells in the absence of light and associated with DNA only under these conditions (Gerulath & Loo, 1972).
Chemical Synthesis and Reactions
The compound has been a subject in the synthesis of other chemicals. For instance, reaction of 1-methyl-5-(methylamino) imidazole-4-carboxamide produced 3, 9-dimethylhypoxanthine and other compounds in significant yields, indicating its reactivity and potential in creating new substances (Itaya & Ogawa, 1985).
Interaction with DNA
Research into the alteration of DNA by derivatives of 4-(methylamino)-1H-imidazole-5-carboxamide has shown that these compounds can have a significant impact on the structure and function of DNA. One study found that treatment with these compounds led to degeneration of DNA and impaired replication (Mizuno & Decker, 1976).
Photoreactivity Studies
The photoreactivity of derivatives has also been a topic of interest. In a study, the behavior of 2-methyl-5-nitro-1H-imidazoles in water-containing solutions was observed, leading to insights about light-induced reactions (Pfoertner & Daly, 1987).
Metabolic Pathways
The metabolic pathways of 4-(methylamino)-1H-imidazole-5-carboxamide derivatives have been investigated, revealing significant insights into how these compounds are processed in biological systems. This includes studies on their demethylation and transformation into other metabolites (Skibba et al., 1970).
Polyamide Synthesis
Research has also explored the synthesis of polyamides containing imidazole, leveraging the structure of 4-(methylamino)-1H-imidazole-5-carboxamide. These studies contribute to the development of materials with specific properties, such as amorphous nature and solubility in various solvents (Bouck & Rasmussen, 1993).
Ribosidation in Bacteria
The role of this compound in the ribososidation of purines in Escherichia coli has been studied, providing insights into bacterial metabolism and growth. This research highlights the potential precursor role of 4-amino-imidazole-5-carboxamide in purine synthesis (Ben-Ishai, Bergmann, & Volcani, 1951).
Synthesis of Peptidomimetics
The compound has been used in the synthesis of imidazole-based peptidomimetics. A study reported the synthesis of 5-aryl-1-benzyl-1H-imidazole-4-carboxamides, demonstrating its utility in creating molecules that mimic peptides (Skogh et al., 2013).
Structure-Activity Relationship in Antitumor Agents
The structure-activity relationship of 4-(methylamino)-1H-imidazole-5-carboxamide derivatives has been examined in the context of their antitumor properties. This research provides valuable insights into how modifications to the compound's structure can influence its biological activity (Hano et al., 1968).
Thermoanalytical Characterization in Complexes
Studies have been conducted on the thermoanalytical characterization of solid-state complexes involving 4-(methylamino)-1H-imidazole-5-carboxamide. These investigations contribute to understanding the coordination properties and reaction mechanisms in various systems (Materazzi et al., 2003).
Antileukemic Activity Studies
The synthesis and evaluation of derivatives for their antileukemic activity have been a significant area of research. These studies explore the potential of these compounds in cancer therapy, providing insights into their effectiveness and mechanism of action (Minakawa et al., 1996).
特性
IUPAC Name |
4-(methylamino)-1H-imidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-7-5-3(4(6)10)8-2-9-5/h2,7H,1H3,(H2,6,10)(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLBYKMURRQAKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(NC=N1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(methylamino)-1H-imidazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




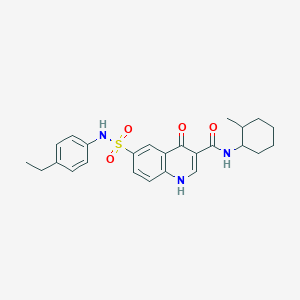

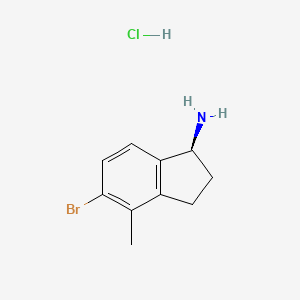
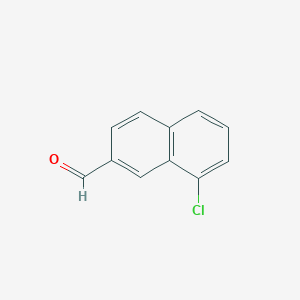

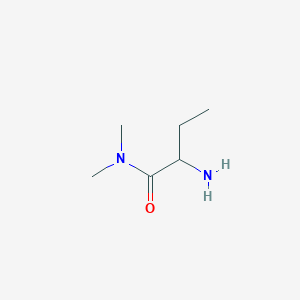

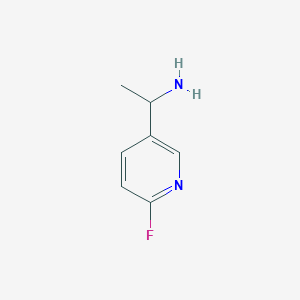
![5-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B3332563.png)

![4-(1-Hydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-5-yloxy)-benzoic acid](/img/structure/B3332582.png)
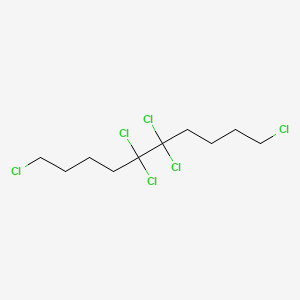
![2-Ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3332603.png)